molecular formula C21H24N4O2 B6756606 N-[[4-(3-methylphenyl)phenyl]methyl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide

N-[[4-(3-methylphenyl)phenyl]methyl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide

Cat. No.: B6756606
M. Wt: 364.4 g/mol
InChI Key: FUPMVALOMRMPTI-UHFFFAOYSA-N
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Description

N-[[4-(3-methylphenyl)phenyl]methyl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique imidazo[1,5-a]pyrazine core, which is known for its biological activity and structural versatility.

Properties

IUPAC Name

N-[[4-(3-methylphenyl)phenyl]methyl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-15-3-2-4-18(11-15)17-7-5-16(6-8-17)12-22-20(26)24-9-10-25-19(14-24)13-23-21(25)27/h2-8,11,19H,9-10,12-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPMVALOMRMPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CNC(=O)N3CCN4C(C3)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-methylphenyl)phenyl]methyl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the imidazo[1,5-a]pyrazine core through cyclization reactions involving appropriate precursors

    Cyclization Reaction: The initial step involves the cyclization of a suitable diamine with a diketone under acidic or basic conditions to form the imidazo[1,5-a]pyrazine core.

    Functional Group Introduction: The 3-oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3-methylphenyl)phenyl]methyl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 3-oxo group to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: It can be used in the study of its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or tool in biochemical assays to study various biological processes.

Mechanism of Action

The mechanism by which N-[[4-(3-methylphenyl)phenyl]methyl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyrazine Derivatives: These compounds share the core structure and may have similar biological activities.

    Benzimidazole Derivatives: These compounds also feature a fused heterocyclic system and are known for their pharmacological properties.

    Pyrazolopyrimidine Derivatives: These compounds have a similar fused ring system and are used in various therapeutic applications.

Uniqueness

N-[[4-(3-methylphenyl)phenyl]methyl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

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